alpha-Muricholic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-GDYCBZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316249 | |
| Record name | α-Muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2393-58-0 | |
| Record name | α-Muricholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 200 °C | |
| Record name | alpha-Muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
I. Biosynthesis and Metabolic Pathways of Alpha Muricholic Acid
Interconversion and Epimerization Pathways
Following its synthesis, alpha-muricholic acid can undergo further metabolic transformations, most notably the isomerization of its 7α-hydroxyl group.
The stereochemical orientation of hydroxyl groups on the steroid nucleus significantly influences the properties of bile acids. mdpi.com Epimerization is a biochemical process that alters this orientation, such as the conversion of a hydroxyl group from an alpha (α) to a beta (β) configuration. frontiersin.orgmdpi.com This reversible conversion between 7α- and 7β-hydroxyl bile acids can be catalyzed by bacterial hydroxysteroid dehydrogenases (HSDs) found in the gut. mdpi.comnih.govresearchgate.net
This compound serves as a direct precursor to beta-muricholic acid. mdpi.comnih.gov This conversion occurs through the epimerization of the 7α-hydroxyl group in this compound to a 7β-hydroxyl group, resulting in the formation of beta-muricholic acid. nih.govh1.conih.gov Research in cultured rat hepatocytes and perfused rat livers has shown that this conversion from chenodeoxycholic acid to beta-muricholic acid via an this compound intermediate occurs readily. ebi.ac.uk The enzyme Cyp2c70, in addition to forming this compound from CDCA, is also involved in producing beta-muricholic acid from its precursor, ursodeoxycholic acid (UDCA), which is the 7β-epimer of CDCA. nih.govh1.co
Formation of Omega-Muricholic Acid and other Murine Bile Acid Derivatives
This compound is synthesized in the liver from chenodeoxycholic acid (CDCA) through a 6β-hydroxylation reaction catalyzed by the cytochrome P450 enzyme, Cyp2c70. wikipedia.orgnih.govnih.gov This enzyme is key to the production of muricholic acids in mice. wikipedia.orgnih.gov
While α-MCA is a primary bile acid, it can be further metabolized. In the liver, α-MCA can be epimerized to beta-muricholic acid (β-MCA). nih.govnih.gov Subsequently, in the intestine, β-MCA is converted into the secondary bile acid, omega-muricholic acid (ω-MCA), by the action of gut microbiota. wikipedia.orgplos.org This conversion involves a two-step process where anaerobic bacteria, such as Eubacterium lentum, first oxidize the 6β-hydroxyl group of β-MCA to a 6-oxo intermediate. nih.govnih.gov Other intestinal bacteria then reduce this intermediate to form the 6α-hydroxyl group, resulting in ω-muricholic acid. nih.govnih.gov Therefore, α-muricholic acid is a precursor to β-muricholic acid, which in turn is the direct precursor to ω-muricholic acid. plos.orgnih.gov
Other murine bile acid derivatives formed in the intestine from muricholic acids include hyodeoxycholic acid. researchgate.net
Conjugation Processes
Before being secreted into the bile, this compound, like other primary bile acids, undergoes conjugation in the liver with amino acids. wikipedia.orgnih.gov This process increases the water solubility of the bile acids.
In mice, the predominant conjugation pathway for muricholic acids is with the amino acid taurine (B1682933). wikipedia.orgnih.govresearchgate.net This reaction forms tauro-alpha-muricholic acid (T-α-MCA). medchemexpress.combevital.noisotope.com The resulting taurine-conjugated bile acids are then secreted into the bile. researchgate.net Tauro-conjugated muricholic acids, including T-α-MCA, have been identified as antagonists of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis. wikipedia.orgnih.gov
Although less common in mice compared to taurine conjugation, this compound can also be conjugated with glycine (B1666218). wikipedia.orgavantiresearch.com This process results in the formation of glyco-alpha-muricholic acid. avantiresearch.comebi.ac.uk This conjugation also occurs in the liver and contributes to the diversity of the bile acid pool. avantiresearch.com
Enterohepatic Circulation Dynamics
The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine. encyclopedia.pubhmdb.ca After being secreted into the intestine to aid in digestion and lipid absorption, the vast majority of bile acids, including the conjugated forms of this compound, are reabsorbed. encyclopedia.pubmdpi.com
Approximately 95% of bile acids are actively reabsorbed in the terminal ileum and returned to the liver via the portal vein. encyclopedia.pubmdpi.com This efficient reabsorption ensures a stable bile acid pool size, with only about 5% being lost in feces daily. physiology.org In the intestine, conjugated bile acids like tauro-alpha-muricholic acid can be deconjugated by bacterial bile salt hydrolases (BSH) back to their unconjugated form before reabsorption. nih.govtandfonline.com The reabsorbed bile acids are then taken up by hepatocytes, can be re-conjugated, and are re-secreted into the bile, completing the cycle. nih.gov
Compound Data
Ii. Molecular Mechanisms and Receptor Interactions of Alpha Muricholic Acid
Farnesoid X Receptor (FXR) Signaling Modulation
Alpha-muricholic acid is recognized as an endogenous antagonist of the Farnesoid X Receptor (FXR). Unlike other primary bile acids such as cholic acid (CA) and chenodeoxycholic acid (CDCA), which are potent FXR agonists, α-MCA competitively inhibits FXR activation. This antagonistic action is a key mechanism through which α-MCA contributes to the regulation of bile acid synthesis and metabolism. By preventing the binding of FXR agonists, α-MCA can modulate the expression of numerous FXR target genes, thereby influencing various metabolic pathways. Increased levels of hydrophilic muricholic acids, including α-MCA, have been shown to reduce FXR signaling. nih.gov
The biological activity of this compound is further underscored by its conjugated form, tauro-alpha-muricholic acid (Tα-MCA). This taurine-conjugated derivative has been identified as a potent FXR antagonist. nih.govmdpi.com The conjugation with taurine (B1682933) can influence the molecule's solubility and transport characteristics, potentially enhancing its ability to interact with and inhibit FXR in specific tissues. The gut microbiota can influence the levels of Tα-MCA, which in turn antagonizes FXR signaling in the ileum. mdpi.com Interventions that increase the levels of conjugated bile acids like Tα-MCA can inhibit the intestinal FXR-FGF15 signaling pathway. nih.gov
In the liver, the antagonistic effect of this compound on FXR leads to a distinct regulatory profile compared to FXR agonists. Activation of hepatic FXR typically suppresses bile acid synthesis and promotes their excretion. nih.gov By antagonizing FXR, α-MCA can counteract these effects, leading to an environment that favors increased bile acid synthesis. This is primarily achieved through the modulation of key enzymes involved in the bile acid synthesis pathway. The presence of α-MCA can, therefore, contribute to a more hydrophilic bile acid pool, which in turn further inhibits FXR signaling. nih.gov
In the intestine, particularly the ileum, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15 (FGF15) in rodents (FGF19 in humans). mdpi.comnih.gov FGF15/19 is a hormone that travels to the liver via the portal circulation and suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govmdpi.com As an FXR antagonist, this compound and its taurine conjugate can suppress the intestinal FXR-FGF15/19 signaling axis. nih.gov This inhibition of intestinal FXR leads to reduced FGF15/19 production, which in turn alleviates the suppression of CYP7A1 in the liver, thereby promoting bile acid synthesis. nih.govnih.gov
| Molecule | Effect on Intestinal FXR | Impact on FGF15/19 Production | Consequence for Hepatic CYP7A1 Expression |
|---|---|---|---|
| FXR Agonists (e.g., CDCA) | Activation | Increased | Suppression |
| This compound (α-MCA) | Antagonism | Decreased | De-repression (Increased Expression) |
| Tauro-alpha-Muricholic Acid (Tα-MCA) | Antagonism | Decreased | De-repression (Increased Expression) |
The antagonism of FXR by this compound directly impacts the expression of downstream target genes. Two of the most critical genes in this regulatory network are Small Heterodimer Partner (SHP) and Cholesterol 7α-hydroxylase (CYP7A1).
SHP (Small Heterodimer Partner): FXR activation typically induces the expression of SHP, an atypical nuclear receptor that lacks a DNA-binding domain. nih.govresearchgate.net SHP then acts as a transcriptional repressor of other nuclear receptors, including Liver Receptor Homolog-1 (LRH-1), which is required for CYP7A1 expression. nih.gov By antagonizing FXR, α-MCA reduces the induction of SHP. frontiersin.org
CYP7A1 (Cholesterol 7α-hydroxylase): As the rate-limiting enzyme in the classical bile acid synthesis pathway, CYP7A1 expression is tightly regulated. nih.govnih.gov The primary mechanism of its suppression is through the FXR-SHP axis in the liver and the intestinal FXR-FGF15/19 axis. nih.govnih.gov By inhibiting both of these pathways, this compound leads to the de-repression of CYP7A1 gene expression, resulting in increased bile acid synthesis. nih.gov
| Regulatory Pathway | Effect of FXR Agonist | Effect of this compound (Antagonist) |
|---|---|---|
| Hepatic SHP Expression | Increased | Decreased |
| Intestinal FGF15/19 Expression | Increased | Decreased |
| Hepatic CYP7A1 Expression | Suppressed | Increased |
Other Nuclear Receptor Interactions (e.g., PXR, LXRα/β, VDR)
While the primary interaction of α-MCA is with FXR, research has explored its relationship with other nuclear receptors that play crucial roles in xenobiotic and endobiotic metabolism.
Pregnane X Receptor (PXR)
The Pregnane X Receptor (PXR) is a key regulator of detoxification pathways, sensing the presence of foreign substances and upregulating the expression of metabolic enzymes and transporters. Studies have shown that α-MCA can directly activate PXR, particularly in rodents. Research demonstrates that both rat and mouse PXR are effectively activated by micromolar concentrations of α-muricholic acid. This interaction highlights a role for α-MCA in the broader chemical defense systems of the body, influencing the metabolism and clearance of various compounds.
Liver X Receptors (LXRα/β)
The interaction between α-MCA and Liver X Receptors (LXRα and LXRβ) appears to be indirect and is closely linked to its effects on FXR. LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Evidence suggests that by antagonizing FXR, α-MCA can indirectly promote LXR signaling pathways. For instance, in mice fed a cholesterol-rich diet, the resulting increase in hydrophilic bile acids, including muricholic acids, led to reduced FXR signaling. This reduction in FXR activity favored the dominance of LXR-mediated signaling, which promotes the elimination of cholesterol. nih.gov Therefore, α-MCA does not appear to be a direct ligand for LXRs but rather modulates the balance between FXR and LXR signaling networks. nih.gov
Vitamin D Receptor (VDR)
The Vitamin D Receptor (VDR) is another nuclear receptor activated by bile acids, most notably the secondary bile acid lithocholic acid (LCA). nih.govnih.govmdpi.comthebiogrid.org Despite its structural similarity to other bile acids, there is currently no direct evidence to suggest that α-muricholic acid acts as a ligand for VDR. In mice, chenodeoxycholic acid (CDCA) is a precursor for both α-MCA (via hepatic metabolism) and LCA (via intestinal bacterial metabolism). nih.gov However, the documented VDR-ligand activity is specific to LCA, and this function has not been extended to α-MCA.
| Nuclear Receptor | Interaction Type | Observed Effect | Species |
|---|---|---|---|
| Pregnane X Receptor (PXR) | Direct Agonist | Activation at micromolar concentrations | Rat, Mouse |
| Liver X Receptors (LXRα/β) | Indirect Modulation | Favors LXR signaling by antagonizing the competing FXR pathway | Mouse nih.gov |
| Vitamin D Receptor (VDR) | No Direct Interaction Reported | Not known to be a direct ligand; VDR is activated by the related bile acid, lithocholic acid nih.govnih.gov | N/A |
Non-Genomic Signaling Pathways
In addition to genomic regulation via nuclear receptors, α-MCA can elicit rapid biological responses through non-genomic signaling pathways. These pathways are typically initiated at the cell membrane and involve cascades of intracellular kinases.
A prominent example of α-MCA's role in non-genomic signaling is its interaction with the G protein-coupled receptor TGR5. Research has demonstrated that muricholic acids are potent activators of TGR5. This activation can trigger downstream signaling cascades, such as the PI3K/Akt/mTOR pathway. A specific study found that muricholic acid enhances the expression of gonadotropin-releasing hormone (GnRH) in neurons by activating the TGR5-PI3K/Akt-mTOR signaling pathway. researchgate.net This finding illustrates a clear mechanism by which α-MCA can exert rapid, non-genomic effects that link metabolic status with reproductive function. researchgate.net
While other bile acids, such as lithocholic acid, have been shown to initiate non-genomic signaling through membrane-associated VDR, activating pathways like c-Src and MEK/ERK, similar non-genomic actions have not yet been specifically attributed to α-muricholic acid. nih.gov
| Membrane Receptor | Signaling Cascade | Downstream Effect | Cell/Tissue Type |
|---|---|---|---|
| Takeda G-protein-coupled receptor 5 (TGR5) | PI3K/Akt/mTOR Pathway | Enhanced expression of Gonadotropin-Releasing Hormone (GnRH) researchgate.net | Hypothalamic Neurons researchgate.net |
Iii. Alpha Muricholic Acid in Systemic Metabolic Regulation
Glucose Homeostasis and Insulin (B600854) Sensitivity
Alpha-muricholic acid influences the body's management of glucose and its response to insulin, again largely through the modulation of FXR and its downstream pathways.
The liver's production of glucose from non-carbohydrate sources, known as hepatic gluconeogenesis, is tightly regulated. FXR activation plays an inhibitory role in this process by suppressing the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). jst.go.jpmdpi.com
As an FXR antagonist, TαMCA would be expected to oppose this inhibition. nih.govmdpi.com However, experimental models with an abundance of muricholic acids (such as mice lacking the Cyp8b1 enzyme) paradoxically show improved glucose tolerance and enhanced insulin sensitivity. plos.orgdiabetesjournals.org This suggests that other, more dominant mechanisms are at play. One such proposed mechanism is that the reduced fat absorption caused by muricholic acids leads to an increased secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves insulin secretion and glucose control. diabetesjournals.org
Table 2: Summary of this compound's Regulatory Effects via FXR Antagonism
| Metabolic Process | Key Regulatory Protein/Pathway | Effect of FXR Activation | Inferred Effect of TαMCA (FXR Antagonist) |
|---|---|---|---|
| De Novo Lipogenesis | SREBP-1c | Inhibition | Alleviation of Inhibition |
| Fatty Acid Oxidation | PPAR-α | Activation | Inhibition of Activation |
| Hepatic Gluconeogenesis | PEPCK, G6Pase | Inhibition | Alleviation of Inhibition |
| Intestinal Glycolysis | ChREBP | Inhibition | Alleviation of Inhibition |
This table summarizes the indirect effects of tauro-alpha-muricholic acid (TαMCA) on key metabolic pathways through its antagonism of the Farnesoid X Receptor (FXR). jst.go.jpmdpi.comfrontiersin.org
Energy Metabolism and Expenditure
This compound (α-MCA), along with other muricholic acids, plays a significant role in the regulation of systemic energy metabolism, primarily through its interaction with the farnesoid X receptor (FXR). jst.go.jpkarger.com Unlike other primary bile acids that typically activate FXR, α-MCA and its taurine-conjugated form, tauro-alpha-muricholic acid (TαMCA), are recognized as FXR antagonists. jst.go.jpmdpi.com This antagonism in the intestine is a key mechanism through which these bile acids can influence whole-body energy expenditure. mdpi.comrupress.org
Inhibition of intestinal FXR signaling by muricholic acids has been linked to beneficial effects on energy homeostasis. rupress.org Studies in mice have shown that antagonizing intestinal FXR can lead to elevated energy expenditure. rupress.org This effect is partly attributed to a reduction in intestinal and systemic ceramide levels, which in turn enhances the browning of white adipose tissue (WAT) and increases the thermogenic capacity of brown adipose tissue (BAT). jst.go.jp Bile acids can promote energy expenditure by stimulating intracellular thyroid hormone activation, a process dependent on the G protein-coupled bile acid receptor 1 (TGR5), which activates BAT thermogenesis. jst.go.jpmdpi.com Activation of TGR5 in BAT and skeletal muscle increases the expression of genes involved in thermogenesis, such as uncoupling protein 1 (UCP1), leading to increased energy consumption. jst.go.jpresearchgate.netwjgnet.com
Research using mouse models with altered bile acid profiles has provided further evidence for the role of muricholic acids in energy balance. For instance, mice lacking the enzyme sterol 12-alpha hydroxylase (Cyp8b1-/-) have a bile acid pool rich in muricholic acids and show resistance to diet-induced weight gain, which is partly explained by increased energy expenditure and reduced lipid absorption. plos.org Similarly, studies on NPC1L1 knockout mice fed a high-fat diet showed increased energy expenditure associated with a bile acid pool enriched in tauro-β-muricholic acid. researchgate.net These mice exhibited increased expression of TGR5 and type 2 iodothyronine deiodinase (Dio2) in brown adipose tissue, which are known to promote energy expenditure. researchgate.net
Table 1: Research Findings on this compound and Energy Metabolism Click on the headers to sort the table
| Experimental Model | Key Finding | Metabolic Outcome | Reference(s) |
|---|---|---|---|
| Mice with intestinal FXR deficiency | Protected from obesity and glucose intolerance. | Increased energy expenditure. | rupress.org |
| Obese and diabetic mice treated with intestinal FXR antagonists | Improved obesity, insulin resistance, and liver steatosis. | Elevated energy expenditure due to lower ceramide levels. | jst.go.jprupress.org |
| Germ-free mice | Higher levels of muricholic acids, resistant to diet-induced obesity. | Increased energy expenditure and browning of adipose tissue. | karger.comdiabetesjournals.org |
| Cyp8b1-/- mice (abundant in muricholic acids) | Resistant to high-fat diet-induced weight gain and steatosis. | Increased fecal energy excretion, potentially higher energy expenditure. | plos.org |
| NPC1L1 knockout mice on HFD | Enriched tauro-β-muricholic acid in bile acid pool. | Increased energy expenditure. | researchgate.net |
Responses to Dietary Interventions (e.g., High-Fat Diet)
The concentration and composition of the bile acid pool, including α-muricholic acid, are significantly influenced by dietary factors, particularly high-fat diets (HFD). nih.gov In several studies involving wild-type rodents, the introduction of an HFD leads to notable changes in the bile acid profile. Specifically, HFD feeding has been shown to decrease the levels of certain bile acids, including murine tauro-alpha-muricholic acid, which was reduced by 60% in one rat study. nih.gov This diet-induced alteration in bile acid composition is often associated with the development of metabolic dysfunction. mdpi.com
Conversely, animal models with an inherently higher proportion of muricholic acids in their bile acid pool demonstrate a distinct and often protective response to HFD challenges. plos.org Mice deficient in the Cyp8b1 enzyme, which are unable to synthesize cholic acid and consequently have a bile acid pool dominated by chenodeoxycholic acid and its murine-specific derivatives like α-muricholic acid, exhibit remarkable resistance to the metabolic consequences of an HFD. plos.org When fed an HFD, these Cyp8b1-/- mice gain less weight, have attenuated liver steatosis, and show improved glucose tolerance compared to their wild-type counterparts. plos.org This resistance is linked to reduced lipid absorption and potentially altered energy homeostasis driven by the muricholic acid-rich bile acid composition. plos.org
Table 2: Changes in Muricholic Acid Species in Response to High-Fat Diet (HFD) Click on the headers to sort the table
| Animal Model | Diet | Muricholic Acid Species | Observed Change | Reference(s) |
|---|---|---|---|---|
| Wistar Rats | High-Fat Diet (HFD) | Tauro-alpha-muricholic acid | ▼ 60% reduction in serum. | nih.gov |
| Cyp8b1-/- Mice | High-Fat Diet (HFD) | Muricholic acids (total) | Abundant at baseline; mice show resistance to HFD-induced weight gain. | plos.org |
| Sprague Dawley Rats | High-Fat Diet (HFD) + Capsaicin (B1668287) | β-muricholic acid, Tauro-β-muricholic acid | ▲ Increased levels with capsaicin treatment. | foodandnutritionresearch.net |
| C57BL/6J Mice | High-Fat Diet (HFD) | Tauro-β-muricholic acid (TβMCA) | Elevated levels associated with obesity. | mdpi.com |
| Cyp2c-/- Mice (MCA-deficient) | High-Fat Diet (HFD) | Muricholic acids (total) | Deficient at baseline; male mice protected from HFD-induced obesity. | nih.gov |
Iv. Interactions with the Gut Microbiota
Microbiota-Mediated Biotransformation of alpha-Muricholic Acid
Primary bile acids synthesized in the liver, such as α-MCA, are typically conjugated with amino acids like taurine (B1682933) or glycine (B1666218) before being secreted into the intestine. researchgate.netbiorxiv.org In the gut lumen, they become substrates for a variety of microbial enzymes that initiate their biotransformation. frontiersin.org
The initial and rate-limiting step in the microbial metabolism of conjugated bile acids is deconjugation, a reaction catalyzed by bile salt hydrolase (BSH) enzymes. unite.itnih.govfrontiersin.org BSH cleaves the amide bond linking the bile acid's steroid core to its conjugated taurine or glycine molecule, releasing an unconjugated or "free" bile acid. nih.govmdpi.com This deconjugation is a critical gateway, as most subsequent microbial transformations, such as dehydroxylation and epimerization, occur on unconjugated bile acids. frontiersin.orgnih.gov
BSH activity is widespread among major gut bacterial phyla, including Firmicutes, Bacteroidetes, and Actinobacteria. frontiersin.org Specific genera known to possess BSH enzymes include Lactobacillus, Bifidobacterium, Clostridium, Bacteroides, and Enterococcus. mdpi.commdpi.com The action of BSH is vital for bacterial survival in the bile-rich gut environment and allows bacteria to colonize the gastrointestinal tract. unite.itmdpi.com
Following deconjugation, free α-MCA can undergo further structural modifications by the gut microbiota, primarily through epimerization and dehydroxylation reactions. mdpi.com These transformations are catalyzed by various bacterial hydroxysteroid dehydrogenases (HSDHs) and result in the formation of secondary bile acids, enhancing the diversity of the bile acid pool. mdpi.comnih.gov
Epimerization: α-MCA (3α,6β,7α-trihydroxy) can be converted to its epimers, such as β-muricholic acid (3α,6β,7β-hydroxy) and ω-muricholic acid (3α,6α,7β-hydroxy). researchgate.netmdpi.commdpi.com These reactions involve the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus, often changing the spatial orientation from α to β or vice versa. mdpi.com
Dehydroxylation: Gut bacteria can remove hydroxyl groups from the bile acid structure. Both α-MCA and β-MCA can be 7-dehydroxylated to form murideoxycholic acid (MDCA; 3α,6β-dihydroxy). researchgate.netmdpi.comcaymanchem.com Additionally, a specific gram-positive rod isolated from rat intestines, termed HDCA-1, has been shown to transform α-muricholic acid into hyodeoxycholic acid (HDCA; 3α,6α-dihydroxy) through a process involving 7α-dehydroxylation and 6β-epimerization. asm.org
| Substrate | Microbial Transformation | Resulting Secondary Bile Acid | Key Microbial Genera/Species |
|---|---|---|---|
| This compound | Epimerization | beta-Muricholic acid | General gut microbiota |
| This compound | 7α-dehydroxylation | Murideoxycholic acid | General gut microbiota |
| This compound | 7α-dehydroxylation and 6β-epimerization | Hyodeoxycholic acid | Unidentified rod HDCA-1 |
| beta-Muricholic acid | Epimerization/Oxidation | omega-Muricholic acid | Eubacterium lentum, Fusobacterium sp. |
Impact of Gut Microbiota Composition on this compound Pool
The composition of the gut microbiota has a profound impact on the size and makeup of the bile acid pool, particularly the levels of muricholic acids. nih.gov Studies comparing germ-free (GF) mice, which lack any gut microbiota, to conventionally raised (CONV-R) mice reveal striking differences.
| Condition | Key Microbial Status | This compound Pool Characteristics | Primary Reason |
|---|---|---|---|
| Germ-Free (GF) Mice | Absent | High levels of conjugated α-MCA (TαMCA) and β-MCA. | Lack of microbial BSH and other enzymes for deconjugation and biotransformation. nih.govnih.gov |
| Conventionally Raised (CONV-R) Mice | Present | Dramatically reduced levels of α-MCA and β-MCA; presence of secondary muricholic derivatives (MDCA, HDCA). researchgate.netnih.gov | Extensive biotransformation by microbial enzymes. nih.govresearchgate.net |
Influence of this compound on Gut Microbiota Ecology
While the microbiota heavily influences α-MCA levels, bile acids themselves also shape the microbial landscape of the gut. Bile acids possess antimicrobial properties that can inhibit the growth of certain bacteria, thereby influencing the composition and structure of the gut microbial community. mdpi.commdpi.com
Elucidation of the Gut Microbiota-Bile Acid-FXR Axis
This compound is a key signaling molecule in the gut-liver axis, primarily through its interaction with the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism. mdpi.comnih.govmdpi.com
Research has firmly established that taurine-conjugated muricholic acids, including TαMCA and TβMCA, are potent natural antagonists of FXR. wikipedia.orgmdpi.comnih.govresearchgate.net This antagonism is central to the communication between the gut microbiota and the host's metabolic regulation.
The axis operates as follows:
In the absence of microbiota (Germ-Free State): High levels of TαMCA and TβMCA accumulate in the intestine. nih.govresearchgate.net These molecules bind to and inhibit FXR in the intestinal epithelial cells. nih.govnih.gov
FXR Inhibition: The inhibition of ileal FXR suppresses the expression and secretion of its downstream target, Fibroblast Growth Factor 15 (FGF15) in mice (the human equivalent is FGF19). nih.govresearchgate.netmdpi.com
Upregulation of Bile Acid Synthesis: FGF15 normally travels to the liver via the portal vein and represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov When FGF15 is suppressed due to FXR antagonism by TαMCA, this negative feedback is lost. Consequently, the liver increases its synthesis of new bile acids. nih.govnih.gov
In the presence of microbiota (Conventional State): The gut microbiota actively deconjugates and metabolizes TαMCA and other muricholic acids. nih.govresearchgate.net This reduces the concentration of the FXR antagonists.
FXR Activation: The reduction of FXR antagonists alleviates the inhibition of FXR. This restores FXR signaling, leading to normal expression of FGF15. nih.govnih.gov
Feedback Inhibition of Bile Acid Synthesis: Restored FGF15 signaling in the liver effectively suppresses CYP7A1 expression, thus re-establishing the negative feedback loop that controls bile acid production. nih.gov
This gut microbiota-bile acid-FXR axis demonstrates how microbial activity in the gut can have systemic effects on host metabolism by modulating the signaling potency of bile acids like α-muricholic acid. nih.gov
V. Pathophysiological Implications of Alpha Muricholic Acid
Liver Pathologies
Alterations in bile acid metabolism are closely linked to the development and progression of several liver diseases. nih.gov The unique properties of α-MCA and its derivatives, such as tauro-α-muricholic acid (TαMCA), position them as key molecules in understanding these processes. medchemexpress.comamegroups.org
Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver and can progress to more severe conditions. mdpi.com The metabolism of bile acids is often dysregulated in NAFLD. researchgate.net While direct studies on α-MCA's role in NAFLD progression are complex due to its absence in humans, rodent models offer valuable information. In mice, the conversion of chenodeoxycholic acid (CDCA) to α-MCA is a significant metabolic pathway. mednexus.org This conversion is noteworthy as different bile acids have varying abilities to activate farnesoid X receptor (FXR), a key nuclear receptor in regulating lipid and glucose metabolism. biorxiv.orgresearchgate.net The progression of NAFLD is associated with changes in the bile acid pool, and the presence of specific bile acids can influence hepatic steatosis and inflammation. researchgate.netmednexus.org
Nonalcoholic steatohepatitis (NASH) represents a more severe form of NAFLD, characterized by liver inflammation and damage. mdpi.com The pathogenesis of NASH is multifactorial, with abnormalities in the bile acid pool being a significant contributing factor. mdpi.com Studies in animal models have shown that increased levels of certain bile acids are associated with the severity of NASH. abdominalkey.com For instance, in some animal models of NASH, serum levels of tauro-β-muricholic acid, a derivative of α-MCA, were found to be elevated. abdominalkey.com The role of α-MCA and its derivatives in NASH is linked to their function as signaling molecules that can modulate inflammatory pathways in the liver. mdpi.com Specifically, tauro-β-muricholic acid is known to be an antagonist of the farnesoid X receptor (FXR), and its accumulation can lead to increased total bile acid concentrations and subsequent liver inflammation. mdpi.com
Alpha-muricholic acid and its conjugated forms, such as tauro-α-muricholic acid (TαMCA), play a role in liver inflammation primarily through their interaction with the farnesoid X receptor (FXR). amegroups.orgmdpi.com TαMCA is a known antagonist of FXR in mice. amegroups.org By inhibiting FXR, it can disrupt the normal feedback regulation of bile acid synthesis, leading to an increase in the total bile acid pool. mdpi.com Elevated concentrations of certain bile acids can be cytotoxic and pro-inflammatory, contributing to liver injury. mdpi.com For example, studies have shown that the accumulation of taurine-β-muricholic acid, a downstream metabolite, can inhibit the FXR-SHP pathway in the liver, leading to increased expression of cholesterol 7-alpha hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. mdpi.com This cascade of events ultimately contributes to liver inflammation. mdpi.com
Metabolic Disorders
The influence of α-muricholic acid extends beyond the liver to broader metabolic health, including obesity and metabolic syndrome. Its impact is largely mediated through the regulation of lipid absorption and energy homeostasis.
| Study Model | Key Findings Related to this compound and Obesity | Reference |
|---|---|---|
| Cyp8b1-deficient mice (abundant in muricholic acids) | Showed resistance to high-fat diet-induced weight gain and steatosis. | plos.org |
| Cyp2c-deficient male mice (lacking muricholic acids) | Protected from high-fat diet-induced obesity. | biorxiv.org |
| Rats on a high-fat diet | Significant increases in α-MCA and T-α-MCA correlated with obesity. | mdpi.com |
| Mice with high-fat diet-induced obesity | Dietary soybean protein decreased fecal levels of α-muricholic acid, correlating with changes in gut microbiota. | caymanchem.com |
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Bile acids, including α-MCA, are implicated in the pathophysiology of metabolic syndrome through their diverse signaling functions. medchemexpress.comelsevier.es The ability of muricholic acids to modulate lipid absorption and glucose metabolism suggests they may have a beneficial role against metabolic syndrome. plos.org Mice with higher levels of muricholic acids exhibited improved glucose tolerance and were more resistant to the metabolic impairments induced by a high-fat diet. plos.org The antagonism of intestinal FXR by derivatives like tauro-α-muricholic acid can lead to systemic metabolic changes, including effects on glucose and lipid homeostasis. mdpi.come-dmj.org
| Metabolic Parameter | Observed Effect of Increased Muricholic Acids (in mice) | Potential Mechanism | Reference |
|---|---|---|---|
| Glucose Tolerance | Improved | Modulation of bile acid signaling pathways affecting glucose metabolism. | plos.org |
| Lipid Absorption | Reduced | Hydrophilic nature of muricholic acids making them less efficient in forming micelles for fat absorption. | biorxiv.orgplos.org |
| Energy Homeostasis | Modulated | Activation of receptors like TGR5, which can influence energy expenditure. | mdpi.com |
| Insulin (B600854) Sensitivity | Improved | Changes in bile acid pool composition affecting insulin signaling pathways. | e-dmj.org |
Implications in Type 2 Diabetes Mellitus
The role of bile acids in glucose and lipid metabolism has brought α-MCA into focus in the context of type 2 diabetes mellitus (T2DM). nih.gov While direct clinical evidence in humans is lacking due to the low levels of α-MCA, studies in mouse models provide valuable insights. Mice with a higher abundance of muricholic acids, including α-MCA, have demonstrated resistance to diet-induced weight gain, steatosis (fatty liver), and impaired glucose metabolism. plos.org
A key mechanism underlying these effects is the interaction of α-MCA with the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. jst.go.jpnih.gov Tauro-α-muricholic acid (T-αMCA), the taurine-conjugated form of α-MCA, has been identified as an antagonist of intestinal FXR. e-dmj.orgnih.gov By inhibiting FXR in the ileum, T-αMCA can reduce the negative feedback regulation of bile acid synthesis in the liver, leading to an increased bile acid pool. e-dmj.orgnih.gov This alteration in bile acid metabolism has been associated with improved glucose tolerance and insulin sensitivity in mice. plos.orge-dmj.org
Mice deficient in the enzyme steroid 12-alpha-hydroxylase (Cyp8b1), and consequently rich in muricholic acids, exhibit improved glucose tolerance and are protected against high-fat diet-induced hyperglycemia. plos.org These findings suggest that the modulation of the bile acid pool composition, specifically an increase in the proportion of muricholic acids like α-MCA, could be a potential therapeutic strategy for managing T2DM. However, it is important to note that the translation of these findings to human physiology is complex due to the significant differences in bile acid composition between mice and humans. frontiersin.orgbiorxiv.org
Gastrointestinal Health and Disease
This compound plays a significant role in maintaining gastrointestinal health, particularly in the context of pathogenic bacterial infections and intestinal inflammation.
Clostridioides difficile infection (CDI) is a major cause of antibiotic-associated diarrhea. tandfonline.com The germination of C. difficile spores is a critical step for colonization and subsequent disease development. nih.govfrontiersin.org Research has shown that α-muricholic acid, along with other muricholic acids, can inhibit the germination of C. difficile spores. nih.govfrontiersin.orgnih.gov This inhibitory effect is significant because the primary bile acid in humans, cholic acid (and its taurine (B1682933) conjugate, taurocholate), actually triggers spore germination. frontiersin.orgfrontiersin.org
Furthermore, α-MCA has been observed to impact the growth of vegetative C. difficile cells. nih.govresearchgate.net The ability of α-MCA to both prevent spore germination and inhibit vegetative growth highlights its protective role against CDI. frontiersin.orgfrontiersin.org This is a key difference between the gut environments of mice and humans and may contribute to the natural resistance of mice to CDI. nih.gov
| Aspect of C. difficile Pathogenesis | Effect of this compound | Reference |
|---|---|---|
| Spore Germination | Inhibitory | nih.govfrontiersin.orgnih.govresearchgate.net |
| Vegetative Cell Growth | Inhibitory | nih.govfrontiersin.orgresearchgate.net |
This compound has demonstrated immunomodulatory effects that can influence intestinal inflammation, a hallmark of inflammatory bowel disease (IBD). Studies have shown that an enrichment of α-MCA in the gut is associated with a decrease in the symptoms of Crohn's disease, a form of IBD. mdpi.com
One of the mechanisms by which α-MCA may exert its anti-inflammatory effects is through the modulation of T helper 17 (Th17) cells. researchgate.net Th17 cells are a subset of T cells that play a critical role in intestinal immunity but can also contribute to inflammation when dysregulated. Research has indicated that α-MCA can inhibit the differentiation of Th17 cells in the lamina propria, the connective tissue layer of the intestine. researchgate.net
In mouse models of colitis, the administration of Bacteroides uniformis, a bacterium that can increase the levels of α-MCA, has been shown to alleviate chronic colitis. researchgate.net This effect was linked to the ability of α-MCA, along with other bile acids, to suppress Th17 differentiation and regulate the intestinal immune response. researchgate.net Furthermore, treatment with glycine-β-muricholic acid, a derivative, has been shown to improve gut barrier function in mice. nih.govresearchgate.net
Immunomodulatory Roles
Beyond its effects on intestinal inflammation, α-muricholic acid exhibits broader immunomodulatory roles by interacting with key bile acid receptors expressed on various immune cells. nih.gov As previously mentioned, α-MCA and its taurine conjugate act as antagonists for the farnesoid X receptor (FXR). nih.govnih.govmdpi.com FXR activation in immune cells like macrophages and dendritic cells generally leads to anti-inflammatory responses, including the reduced production of pro-inflammatory cytokines. nih.govfrontiersin.org By antagonizing FXR, α-MCA can modulate these signaling pathways, although the precise outcomes are complex and context-dependent.
The interplay between α-MCA and the gut microbiota is crucial for its immunomodulatory functions. The gut microbiota can influence the levels of α-MCA, which in turn can shape the host's immune responses. nih.gov For instance, certain gut bacteria can produce α-MCA, which can then influence the differentiation of immune cells like Th17 cells. researchgate.net This bidirectional communication between the gut microbiota, bile acids like α-MCA, and the host immune system is a critical area of ongoing research.
| Receptor/Cell Type | Action of this compound | Potential Outcome | Reference |
|---|---|---|---|
| Farnesoid X Receptor (FXR) | Antagonist | Modulation of bile acid synthesis and immune cell responses. | nih.govnih.govmdpi.com |
| T helper 17 (Th17) cells | Inhibits differentiation | Reduction of intestinal inflammation. | researchgate.net |
Vi. Analytical and Methodological Approaches for Alpha Muricholic Acid Research
Quantitative Analysis in Biological Matrices
Accurate quantification of α-MCA in biological matrices such as plasma, serum, liver tissue, urine, and feces is fundamental to understanding its physiological and pathological roles. nih.govlcms.cz Given the structural similarity among bile acid isomers, chromatographic separation is a critical prerequisite for precise measurement. nih.gov
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a primary tool for the sensitive and specific quantification of α-MCA. nih.govnagoya-u.ac.jp This technique offers rapid analysis times and high resolution, which is crucial for separating α-MCA from its isomers, such as beta-muricholic acid (β-MCA) and omega-muricholic acid (ω-MCA). nih.govnih.gov Methods have been developed to quantify a comprehensive panel of bile acids, including α-MCA and its taurine (B1682933) conjugate (T-α-MCA), in a single run. nih.govlcms.cz For instance, a validated UPLC-MS/MS method can quantify up to 31 different bile acids within a 21-minute analysis. nih.gov The use of multiple reaction monitoring (MRM) in negative ion mode is common for achieving high sensitivity and specificity. nih.govnih.gov
UPLC coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) is another powerful platform. It provides high-resolution mass data, which aids in the structural confirmation of metabolites and the identification of unknown bile acid species. nih.govmdpi.com This approach has been successfully applied to develop simple, selective, and sensitive analytical methods for measuring 16 bile acids, including α-MCA and its taurine conjugate, in rat plasma. nih.gov The high mass accuracy of TOF-MS is particularly useful in distinguishing between compounds with very similar masses. mdpi.com
Table 1: UPLC-MS/MS and UPLC-TOF-MS Methods for α-Muricholic Acid Analysis
| Technique | Biological Matrix | Key Features | Reference |
|---|---|---|---|
| UPLC-MS/MS | Human, rat, and mouse serum; liver tissue | Quantified 31 bile acids, including T-α-MCA, in a 21-min run. Showed good precision and accuracy. | nih.gov |
| UPLC-MS/MS | Mouse liver, plasma, bile, and urine | Quantified major bile acids and their conjugates; detailed BA profiles obtained. | nih.gov |
| UPLC-TOF-MS | Rat plasma | Simultaneous determination of 16 bile acids, including α-MCA, β-MCA, and ω-MCA. | nih.gov |
| UHPLC-QTOF-MS | Rat plasma | Semi-targeted profiling of bile acids and their metabolites. | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is essential for the analytical separation of bile acid isomers, which often cannot be distinguished by mass spectrometry alone. nih.govoup.comnih.gov The separation of α-MCA from its stereoisomer, β-MCA, is a notable challenge that can be addressed with optimized HPLC methods. oup.comoup.com
Research has demonstrated that the separation of these epimers can be achieved on a standard C18 reversed-phase column by carefully controlling the polarity of the mobile phase. oup.comoup.com By adjusting the proportions of different organic modifiers, the selectivity of the separation can be fine-tuned. oup.com Specifically, the sum of the dipolarity/polarizability (π) and hydrogen bond basicity (β) components of the mobile phase polarity has been shown to significantly influence the separation of α-MCA and β-MCA. oup.com This approach avoids the need for specialized and costly chiral columns, offering a more accessible method for isomeric separation. oup.com Achieving baseline separation is critical for accurate quantification, especially when using LC-MS/MS for detection. lcms.czoup.com
Stable Isotope Labeling for Metabolic Flux Studies
Stable isotope labeling is a powerful technique for tracing the metabolic fate of α-muricholic acid and determining metabolic fluxes. eurisotop.com By introducing atoms with heavier isotopes (e.g., Deuterium (D), Carbon-13 (¹³C)) into the α-MCA molecule, researchers can track its conversion into other metabolites within a biological system. eurisotop.comotsuka.co.jp
Deuterium-labeled α-muricholic acid (e.g., α-Muricholic Acid-d₄) serves as an ideal internal standard for quantification by GC- or LC-MS. caymanchem.com Because isotopically labeled compounds have nearly identical chemical properties and chromatographic retention times to their unlabeled counterparts, they can correct for variations in sample preparation and instrument response, leading to highly accurate quantification. eurisotop.com
These labeled compounds are crucial for metabolic research, allowing for the distinction between endogenously produced metabolites and those introduced experimentally. eurisotop.com This enables the detailed study of metabolic pathways, such as the conversion of primary bile acids like α-MCA into secondary bile acids by gut microbiota. nih.gov Commercially available stable isotope-labeled standards include various deuterated forms of α-MCA and its taurine conjugate. otsuka.co.jpcaymanchem.com
Development and Validation of Alpha-Muricholic Acid Standards
The reliability of any quantitative analysis depends on the availability of high-purity, well-characterized analytical standards. nih.gov For α-muricholic acid research, this involves the synthesis and rigorous validation of α-MCA reference materials. hmdb.ca
The development of analytical methods for bile acids requires careful validation to ensure accuracy, precision, linearity, and sensitivity. nih.govnih.gov This process typically involves creating calibration curves using certified standards in a "blank" biological matrix, which is a matrix depleted of endogenous bile acids. nih.govthermofisher.com The validation according to regulatory guidelines, such as those from the FDA, ensures the reliability of the method for quantifying endogenous compounds. nih.govresearchgate.net
Several companies supply α-muricholic acid and its isotopically labeled counterparts as analytical standards. nih.govcaymanchem.com These standards are used to prepare stock solutions and working solutions for creating calibration curves and quality control samples to ensure the accuracy and reproducibility of the analytical method. nih.gov Ring trials comparing methodologies across different laboratories have been conducted to harmonize the quantitative assessment of bile acids, including α-MCA, highlighting the importance of standardized materials and protocols. nih.gov
Computational Modeling for Structure-Activity Relationship Analysis (e.g., Molecular Docking, Neural Networks)
Computational modeling techniques are increasingly employed to investigate the interactions of α-muricholic acid with biological targets and to predict its activity. europeanreview.orgnih.gov These in silico approaches provide valuable insights into the molecular mechanisms underlying the biological functions of bile acids.
Molecular Docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as α-MCA) when bound to a second molecule (a receptor or enzyme). europeanreview.orgeuropeanreview.org Studies have used molecular docking to analyze the binding of α-MCA to various protein targets. For example, docking simulations have been performed to understand its interaction with large conductance Ca²⁺ activated K⁺ (BK(Ca)) channels. europeanreview.orgnih.gov These studies suggest that while α-MCA binds to similar amino acid residues as other bile acids, the formation of new hydrogen bonds can influence its binding geometry and subsequent activity. europeanreview.orgresearchgate.net Docking has also been used to investigate the binding of tauro-α-muricholic acid to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov
Neural Networks and other machine learning models are used to develop quantitative structure-activity relationship (QSAR) models. europeanreview.orgnih.gov These models aim to predict the biological activity of a compound based on its chemical structure and physicochemical properties. researchgate.net For instance, an artificial neural network model was developed to predict the activity of various bile acids, including α-MCA, on BK(Ca) channels. europeanreview.orgnih.gov The model successfully predicted an 84.64% increase in channel activity for α-MCA. europeanreview.org More broadly, graph convolutional neural networks (GCNN) are being used to predict the potential of chemicals, including bile acid-like structures, to inhibit key transporters like the bile salt export pump (BSEP), which is crucial for preventing drug-induced liver injury. bhsai.orgresearchgate.net
Table 2: Computational Modeling Approaches for α-Muricholic Acid
| Modeling Technique | Target/Application | Key Findings/Predictions | Reference |
|---|---|---|---|
| Molecular Docking | Large conductance Ca²⁺ activated K⁺ (BK(Ca)) channels | α-MCA binds to amino acid residues involved in binding other bile acids but forms new hydrogen bonds, affecting binding geometry. | europeanreview.orgresearchgate.net |
| Neural Network | Predicting activity on BK(Ca) channels | Predicted an 84.64% increase in BK(Ca) channel activity induced by α-MCA. | europeanreview.orgnih.gov |
| Molecular Docking | SARS-CoV-2 Spike Protein RBD | Predicted a reasonable binding affinity for tauro-α-muricholic acid to the wild-type RBD. | nih.gov |
Vii. Future Research Directions and Therapeutic Perspectives
Alpha-Muricholic Acid as a Biomarker for Disease States
The unique presence and fluctuating levels of α-MCA and its conjugated forms, such as tauro-α-muricholic acid (Tα-MCA), in different physiological and pathological conditions suggest their potential as biomarkers.
Metabolic Disorders: Alterations in the bile acid pool, including α-MCA, have been linked to metabolic diseases. In diabetic model mice, for instance, levels of α-MCA were found to be significantly decreased, suggesting a potential role as a biomarker for metabolic disturbances. mdpi.com Conversely, studies on high-fat diet-induced metabolic syndrome have shown that certain interventions can increase α-MCA levels, which correlates with improved metabolic parameters. foodandnutritionresearch.net
Liver Diseases: Given that the liver is the primary site of bile acid synthesis, changes in α-MCA levels can reflect liver health. nih.gov Elevated concentrations of bile acids are a known indicator of cholestatic liver diseases, where bile flow is impaired. wjgnet.com Specific profiling of α-MCA and other muricholic acids could offer more nuanced diagnostic information for various liver pathologies. wjgnet.com
Inflammatory Bowel Disease (IBD): Research in pediatric Crohn's disease (CD) patients has shown that an enrichment in certain bile acids, including α-MCA, was associated with a decrease in disease symptoms. mdpi.com This suggests that α-MCA could serve as a biomarker for disease activity and therapeutic response in IBD.
End-Stage Renal Disease (ESRD): Targeted metabolomics studies have revealed significant alterations in the serum bile acid profile of ESRD patients. peerj.com Notably, increased concentrations of tauro-α-muricholic acid were correlated with a poor prognosis in these patients, highlighting its potential as a prognostic biomarker. peerj.com
Cognitive Function: Emerging research has indicated a link between bile acid metabolism and cognitive health. In fasted individuals, levels of tauro-α-muricholic acid were found to be negatively associated with perceptual speed. biorxiv.org Further investigation is needed to elucidate the role of α-MCA as a potential biomarker for cognitive decline.
Pharmacological Modulation of this compound Pathways
The primary mechanism through which α-MCA and its taurine (B1682933) conjugate, Tα-MCA, exert their effects is by acting as antagonists of the farnesoid X receptor (FXR). nih.govnih.gov FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. nih.gov Therefore, modulating the α-MCA pathway, particularly its interaction with FXR, presents a promising therapeutic strategy.
FXR Antagonism: Tα-MCA has been identified as a natural antagonist of FXR. frontiersin.orgjst.go.jp By inhibiting FXR, Tα-MCA can influence the expression of genes involved in bile acid synthesis and transport. nih.gov This antagonistic action is a key area of interest for therapeutic intervention, particularly in metabolic diseases where FXR modulation is beneficial. mdpi.com
Gut Microbiota Interaction: The gut microbiota plays a crucial role in metabolizing bile acids and influencing their signaling pathways. nih.gov The gut microbiota can regulate the levels of Tα-MCA, thereby modulating FXR activity. nih.gov Therapeutic strategies aimed at altering the gut microbiota, such as the use of probiotics or prebiotics, could indirectly modulate α-MCA pathways and offer therapeutic benefits. mdpi.com
Pharmacological Agents:
Antibiotics: Administration of antibiotics can alter the gut microbiota, leading to changes in bile acid composition, including increased levels of FXR-antagonistic muricholic acids. nih.gov
Herbal Medicines: Certain natural compounds, like berberine, have been shown to modulate the gut microbiota and alter the bile acid profile, including α-muricholic acid, which may contribute to their therapeutic effects on hepatic steatosis. nih.gov
FXR Agonists and Antagonists: The development of synthetic FXR agonists and antagonists allows for direct pharmacological modulation of this pathway. While FXR agonists have shown efficacy in certain liver diseases, intestinal FXR antagonists are being considered for metabolic diseases. nih.govmdpi.com The study of how these compounds affect the endogenous levels and activity of α-MCA is an active area of research. For example, the FXR agonist GW4064 has been shown to increase the concentration of α-MCA in serum. physiology.org
Synthesis and Application of this compound Derivatives as Research Probes
To better understand the biological functions of α-MCA and its signaling pathways, the synthesis of specific derivatives for use as research probes is essential.
Tritiated α-MCA: The synthesis of 6-alpha-tritiated beta-muricholic acid has been described for use as a molecular probe, demonstrating the feasibility of creating radiolabeled derivatives to trace the metabolic fate and distribution of muricholic acids. hmdb.ca Similar approaches could be applied to α-MCA.
FXR Antagonists: Based on the structure of natural FXR antagonists like tauro-β-muricholic acid, more stable and selective antagonists have been synthesized. frontiersin.org For instance, glycine-β-muricholic acid was developed as a more stable intestinal FXR antagonist. frontiersin.org Similar strategies could be employed to create potent and selective research probes based on the α-MCA scaffold.
Clickable and Photoreactive Probes: The development of bile acid probes containing clickable and photoreactive groups allows for the identification of protein-bile acid interactions. medchemexpress.com Applying this technology to α-MCA would enable the discovery of novel binding partners and a deeper understanding of its molecular mechanisms.
Translational Relevance to Human Health and Disease Intervention
Although α-MCA is a primary bile acid in mice and not in humans, studying its effects has significant translational relevance. nih.gov Mice are widely used as models for human diseases, and understanding the role of their unique bile acids is crucial for interpreting experimental results and translating them to human pathophysiology.
"Humanized" Mouse Models: The development of mice with a "humanized" bile acid profile, lacking the enzyme responsible for muricholic acid synthesis (Cyp2c70), provides a valuable tool for comparative studies. nih.gov These models help to dissect the specific roles of muricholic acids in disease models and to better predict the effects of therapeutic interventions in humans.
Gut Microbiota and Disease: The interplay between the gut microbiota and bile acids is a conserved feature across species. nih.gov Research on how the murine gut microbiota modulates α-MCA levels and FXR signaling provides insights into the fundamental principles of the gut-liver axis, which are relevant to human health and diseases like IBD and metabolic syndrome. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for detecting and quantifying α-Muricholic Acid (α-MCA) in biological samples?
- Methodology :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard, particularly using reverse-phase C18 columns and electrospray ionization (ESI) in negative mode. Mobile phases often combine 0.1% formic acid with organic modifiers like methanol or acetonitrile to optimize polarity for resolving α-MCA from isomers (e.g., β-MCA) .
- High-Performance Liquid Chromatography (HPLC) with UV detection (210–240 nm) is used for preliminary screening. Recent protocols emphasize isocratic elution with water:acetonitrile (65:35) to separate bile acid enantiomers .
- Key Data : Retention times and polarity values (α, β, π) of mobile phases are critical for distinguishing α-MCA from structurally similar bile acids .
Q. How does α-MCA differ structurally from other muricholic acid isoforms, and what are the implications for its biological activity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) and X-ray crystallography confirm α-MCA’s hydroxylation at positions 3α, 6β, and 7β, contrasting with β-MCA (3α, 6α, 7β). This stereochemistry affects solubility and receptor binding .
- Molecular docking studies reveal α-MCA’s weaker affinity for the Farnesoid X Receptor (FXR) compared to cholic acid, making it a partial antagonist .
Q. What is the role of α-MCA in bile acid metabolism and enterohepatic circulation?
- Methodology :
- In vivo tracer studies using deuterated α-MCA in rodent models show rapid conjugation with taurine/glycine in the liver, followed by intestinal reabsorption via apical sodium-dependent bile acid transporter (ASBT) .
- Knockout mouse models (e.g., Cyp7a1⁻/⁻) demonstrate that α-MCA constitutes ~15% of total bile acids in mice, with reduced levels linked to dysbiosis .
Advanced Research Questions
Q. How can researchers design experiments to study α-MCA’s modulation of gut microbiota in inflammatory bowel disease (IBD) models?
- Methodology :
- TNBS-induced colitis models : Administer α-MCA (10 mg/kg/day) to mice and analyze fecal microbiota via 16S rRNA sequencing. Key phyla shifts (e.g., reduced Proteobacteria, increased Bacteroidetes) correlate with disease activity indices .
- Metabolomic profiling : Pair LC-MS with multivariate analysis (PCA/PLS-DA) to identify α-MCA’s interaction with microbial metabolites like secondary bile acids (e.g., deoxycholic acid) .
- Data Contradictions : α-MCA reduces inflammation in TNBS models but shows limited efficacy in DSS-induced colitis, suggesting model-specific mechanisms .
Q. What experimental strategies resolve contradictions in α-MCA’s reported effects on glucose homeostasis?
- Methodology :
- Tissue-specific FXR knockout models : Use intestinal epithelial cell (IEC)-specific Fxr⁻/⁻ mice to isolate α-MCA’s role in glucagon-like peptide-1 (GLP-1) secretion .
- Dynamic bile acid profiling : Serial blood sampling during oral glucose tolerance tests (OGTT) reveals α-MCA’s transient inhibition of hepatic gluconeogenesis via FXR-SHP pathways .
- Key Consideration : Species differences (e.g., α-MCA abundance in mice vs. trace levels in humans) necessitate cautious extrapolation .
Q. How does α-MCA interact with nuclear receptors beyond FXR, such as GPBAR1 or RORγt, and what are the functional consequences?
- Methodology :
- Ligand-binding assays : Use fluorescence resonance energy transfer (FRET) to quantify α-MCA’s activation of GPBAR1 (EC₅₀ ~50 μM) and inhibition of RORγt (IC₅₀ ~10 μM) .
- Transcriptomic analysis : RNA-seq of immune cells treated with α-MCA identifies downstream targets like IL-10 (anti-inflammatory) and IL-17 (pro-inflammatory), highlighting its dual immunomodulatory role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
